molecular formula C9H22OSSi B14265151 Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- CAS No. 155394-00-6

Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-

Cat. No.: B14265151
CAS No.: 155394-00-6
M. Wt: 206.42 g/mol
InChI Key: HCQFAJJTUQWSKH-LLVKDONJSA-N
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Description

Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- is a specialized organosilicon compound. Silanes are a group of silicon-based compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is notable for its unique structure, which includes a sulfinyl group and a trimethylsilyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- typically involves the reaction of a sulfinyl-containing precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of an alkene with a sulfinyl group using a platinum catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- involves its ability to act as a radical donor or hydride donor, depending on the reaction conditions. The sulfinyl group can participate in redox reactions, while the trimethylsilyl group can stabilize reactive intermediates. These properties make it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.

    Dimethylsulfoxide (DMSO): A sulfinyl-containing compound used as a solvent and reagent in organic synthesis.

    Triethylsilane: Another silane compound used as a reducing agent.

Uniqueness

Silane, [2-[®-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl- is unique due to its combination of a sulfinyl group and a trimethylsilyl group, which provides a distinct set of reactivity and stability characteristics. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds.

Properties

CAS No.

155394-00-6

Molecular Formula

C9H22OSSi

Molecular Weight

206.42 g/mol

IUPAC Name

2-[(R)-tert-butylsulfinyl]ethyl-trimethylsilane

InChI

InChI=1S/C9H22OSSi/c1-9(2,3)11(10)7-8-12(4,5)6/h7-8H2,1-6H3/t11-/m1/s1

InChI Key

HCQFAJJTUQWSKH-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)CC[Si](C)(C)C

Canonical SMILES

CC(C)(C)S(=O)CC[Si](C)(C)C

Origin of Product

United States

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